The table below summarizes the key identifiers and physical characteristics of this compound as reported in chemical databases.
| Property | Description |
|---|---|
| CAS Number | 17832-16-5 [1] [2] |
| Molecular Formula | C₁₈H₁₈O₆ [1] [2] |
| Average Mass | 330.33 g/mol [1] [2] |
| Synonym | Triallyl 1,3,5-Benzenetricarboxylate [1] [2] |
| Physical Form | Liquid or low melting point solid (light yellow) [1] [3] |
| Melting Point | 31-34 °C [1] |
| Boiling Point | 175-190 °C at 0.1 mm Hg [1] |
| Density | 1.16 g/cm³ [1] |
| Flash Point | >230 °F [1] |
This compound functions primarily as a crosslinking coagent in radical-based curing processes. Its three allyl groups readily participate in free radical reactions, forming bridges between polymer chains to create a dense, three-dimensional network [3].
Here is a detailed methodology for using this compound in precipitation polymerization, along with key findings on its performance.
This protocol is adapted from a study creating organic powders and crosslinked microspheres [5].
The crosslinking network formed by this compound can be visualized as follows, showing how it connects polymer chains to enhance material properties:
> Diagram of the crosslinking network formed by a this compound molecule connecting multiple polymer chains.
Studies on analogous triallyl monomers demonstrate the effectiveness of this structure:
For researchers handling this compound, note the following safety information:
This compound (TAM) is a tri-functional monomer with the chemical name tris(prop-2-enyl) benzene-1,3,5-tricarboxylate and molecular formula C₁₈H₁₈O₆ [1] [2]. This organic compound features three allyl functional groups attached to a trimesate backbone, making it highly effective in free radical polymerization processes. In polymer chemistry, TAM serves as a coagent that facilitates the introduction of long-chain branching (LCB) into linear polypropylene (L-PP) during reactive extrusion. The compound appears as a white to light yellow powder or clear liquid with a boiling point of 175-190°C at 0.1 mm Hg and a melting point of 31-34°C [2]. Its molecular weight of 330.33 g/mol and density of 1.16 g/cm³ make it suitable for melt processing applications [2].
The significance of TAM in polymer modification lies in its ability to enhance rheological and mechanical properties of polypropylene while maintaining processability. Polypropylene is widely used in various industries due to its favorable chemical resistance and manufacturing characteristics, but its linear structure limits certain mechanical properties and melt strength. Through peroxide-mediated reactive extrusion with TAM, researchers can introduce controlled long-chain branching that improves strain hardening, melt elasticity, and crystallization behavior without significant degradation of the polymer backbone [3]. This modification approach enables the production of polypropylene materials with enhanced performance for specialized applications such as thermoforming, foaming, and injection molding.
This compound possesses specific chemical characteristics that make it particularly suitable for reactive extrusion processes. The compound exhibits limited water solubility but dissolves readily in common organic solvents, facilitating its incorporation into polymer matrices [1]. Its molecular structure features three reactive double bonds from the allyl groups, which participate readily in free radical reactions. The compound has a flash point above 230°F, indicating reasonable thermal stability for processing, and a refractive index of approximately 1.5200 [2].
Table 1: Key Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₈O₆ | [1] [2] |
| Molecular Weight | 330.33 g/mol | [2] |
| Appearance | White or colorless to light yellow powder/lump/clear liquid | [1] [2] |
| Boiling Point | 175-190°C at 0.1 mm Hg | [2] |
| Melting Point | 31-34°C | [2] |
| Flash Point | >230°F | [2] |
| Density | 1.16 g/cm³ | [2] |
| Purity | 95-98% | [1] [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
Commercial sources offer this compound in various purity grades ranging from 95.0% to over 98.0% [1] [2]. Researchers should select the appropriate grade based on their specific application requirements, with higher purity grades generally providing more consistent results in reactive extrusion. The compound should be stored in cool, dry conditions and handled with appropriate personal protective equipment due to its potential to cause skin and eye irritation [1]. When working with TAM, proper ventilation is essential, and precautions should be taken to avoid uncontrolled exposure to heat, sparks, or open flames during processing.
The modification of polypropylene using this compound occurs through a free radical mechanism mediated by organic peroxides such as dicumyl peroxide (DCP). During reactive extrusion, peroxide molecules decompose at elevated temperatures to generate alkoxy radicals that abstract tertiary hydrogen atoms from the polypropylene backbone, creating macro-radicals. These polymer-based radicals then react with the allylic double bonds of TAM molecules, leading to grafting and branching reactions rather than chain scission, which typically dominates peroxide-mediated polypropylene reactions [3].
The tri-functional nature of TAM enables the formation of complex branching architectures. Each TAM molecule contains three allyl groups that can participate in radical reactions, allowing a single TAM molecule to connect multiple polypropylene chains. This functionality facilitates the introduction of long-chain branches (LCB) rather than simple grafting, significantly altering the polymer's rheological behavior. The presence of long-chain branching manifests in strain hardening during extensional flow and deviations from terminal flow behavior, indicating enhanced melt elasticity [3]. These structural changes improve the material's processability in operations such as thermoforming and foaming where melt strength is critical.
Diagram 1: Reaction mechanism for long-chain branching formation in polypropylene using this compound coagent. The process begins with peroxide decomposition and proceeds through radical formation, coagent grafting, and ultimately long-chain branch development.
The reaction pathway involves several critical stages that occur sequentially during reactive extrusion. Initially, peroxide decomposition generates radicals that create reactive sites on the polypropylene backbone. These macro-radicals then attack the allyl groups of TAM molecules, forming grafted structures. Due to the multi-functional character of TAM, these grafted sites can further react with additional macro-radicals, creating branch points that connect different polymer chains. This mechanism explains the observed increase in complex viscosity and elastic behavior in modified polypropylene compared to both virgin polypropylene and material treated with peroxide alone [3]. The resulting branched structure exhibits improved crystallization characteristics, including higher crystallization temperature and finer spherulitic morphology, which contribute to enhanced mechanical properties.
The reactive extrusion process begins with proper material preparation. Linear isotactic polypropylene (L-PP) should be characterized for its initial melt flow index and molecular weight distribution. This compound coagent is typically used at concentrations ranging from 0.1 to 1.0 wt%, while organic peroxides such as dicumyl peroxide (DCP) are employed at 0.05 to 0.3 wt% [3]. The exact ratios depend on the desired degree of branching and the specific application requirements. Lower coagent concentrations produce minimal branching, while higher concentrations increase branching density but may lead to gel formation if excessive cross-linking occurs.
Before extrusion, all materials must be properly handled and stored to prevent contamination or premature reactions. The polypropylene resin should be dried at 80°C for at least 4 hours to remove moisture, while TAM should be stored according to supplier recommendations, typically in cool, dark conditions to maintain stability. For consistent dispersion, it is advisable to prepare a masterbatch of peroxide and coagent in a small amount of polypropylene or to use carrier materials that ensure uniform distribution during the extrusion process. This preparation step is critical for achieving reproducible modification results.
Reactive extrusion should be performed using a twin-screw extruder with a length-to-diameter (L/D) ratio of at least 40:1 to ensure sufficient residence time for the modification reactions [3]. The extruder must have multiple heating zones with precise temperature control and provisions for downstream venting. A typical screw configuration includes conveying elements, kneading blocks, and reverse elements that provide adequate mixing while maintaining controlled shear conditions.
Table 2: Reactive Extrusion Parameters for Polypropylene Modification with this compound
| Parameter | Optimal Range | Importance |
|---|---|---|
| Extruder Type | Co-rotating twin-screw | Ensures efficient mixing and reaction |
| Screw Speed | 100-300 rpm | Controls shear rate and residence time |
| Temperature Profile | 180-200°C | Optimizes peroxide decomposition and melt flow |
| Feed Rate | 5-20 kg/h | Maintains consistent residence time |
| Screw L/D Ratio | ≥40:1 | Provides sufficient reaction time |
| Peroxide Concentration | 0.05-0.3 wt% | Controls radical generation rate |
| TAM Concentration | 0.1-1.0 wt% | Determines branching density |
The extrusion process requires careful parameter optimization to balance reaction efficiency with material degradation. The temperature profile along the extruder barrel should gradually increase from 180°C in the feeding zone to 200°C in the die zone to ensure complete peroxide decomposition while minimizing thermal degradation. Screw speed and feed rate must be coordinated to provide a residence time of 1-3 minutes in the reaction zones, which is sufficient for the modification reactions to occur. Vacuum venting may be employed to remove volatile reaction byproducts that could affect material properties or cause porosity in the final product.
Diagram 2: Sequential workflow for reactive extrusion of coagent-modified polypropylene, highlighting critical process stages from material preparation through to final product testing.
Following extrusion, the modified polypropylene should be immediately quenched in a water bath and pelletized to preserve the developed structure and prevent additional thermal degradation. The pellets must be thoroughly dried before any subsequent processing or characterization. For injection molding applications, standard parameters for polypropylene can be employed, though adjustments may be necessary to account for the modified rheological behavior of the material.
Comprehensive characterization protocols should include rheological analysis to confirm long-chain branching through measurements of complex viscosity, storage and loss moduli, and extensional viscosity. Mechanical testing must encompass tensile properties, impact strength, and flexural modulus according to ASTM standards. Thermal analysis should investigate crystallization behavior using differential scanning calorimetry (DSC), while morphological examination through polarized light microscopy or scanning electron microscopy can reveal changes in spherulitic structure [3]. These characterization methods collectively verify the successful introduction of long-chain branching and the resulting enhancement of material properties.
The introduction of long-chain branching through this compound modification significantly alters the rheological behavior of polypropylene. Compared to linear polypropylene and peroxide-degraded polypropylene, the coagent-modified material exhibits higher complex viscosity at low frequencies, indicating the presence of branched structures that impede flow [3]. This deviation from terminal flow behavior is characteristic of long-chain branched polymers and reflects enhanced elasticity in the melt state. The modified polypropylene also demonstrates strain hardening in extensional flow, which is particularly beneficial for processes such as thermoforming, foaming, and film blowing where melt strength is critical.
The elastic response of TAM-modified polypropylene, as measured by storage modulus (G'), shows significant enhancement at low frequencies compared to linear counterparts. This improved elasticity contributes to better melt stability during processing and reduces issues such as sagging in thermoforming applications. The crossover point of G' and G'' typically shifts to lower frequencies in branched systems, reflecting longer relaxation times due to the topological constraints introduced by branching. These rheological modifications occur without sacrificing processability, as the viscosity at high shear rates remains comparable to or only slightly higher than linear polypropylene, ensuring compatibility with conventional processing equipment.
The mechanical properties of coagent-modified polypropylene present an interesting profile where tensile strength and modulus are maintained at levels comparable to the original linear polypropylene, despite the reduction in molecular weight that typically occurs during peroxide-mediated reactions [3]. This retention of stiffness and strength, combined with improved elongation at break and impact strength, represents a significant advantage over conventional controlled-rheology polypropylene produced by peroxide degradation alone. The mechanism behind this enhanced mechanical performance involves the formation of a finer spherulitic structure and the elimination of the skin-core morphology typically observed in injection-molded polypropylene parts.
Table 3: Comparison of Properties Between Linear PP and Coagent-Modified PP
| Property | Linear PP | PP + Peroxide | PP + Peroxide + TAM | Test Method |
|---|---|---|---|---|
| Melt Flow Index (g/10 min) | Low | High | Medium | ASTM D1238 |
| Complex Viscosity (low frequency) | Medium | Low | High | Rheometry |
| Tensile Strength (MPa) | Baseline | Reduced | Maintained | ASTM D638 |
| Elongation at Break (%) | Baseline | Reduced | Improved | ASTM D638 |
| Impact Strength (J/m) | Baseline | Reduced | Improved | ASTM D256 |
| Crystallization Temperature (°C) | Baseline | Slightly increased | Significantly increased | DSC |
| Spherulite Size | Baseline | Increased | Finer | Microscopy |
The crystallization behavior of TAM-modified polypropylene shows marked improvement, with crystallization temperatures increasing by 10-15°C compared to unmodified material [3]. This elevation in crystallization temperature indicates enhanced nucleation, which results from the branched structure creating more nucleation sites. The finer spherulitic morphology contributes to the improved mechanical properties by reducing stress concentration points and preventing the formation of large, brittle spherulites. Additionally, the disappearance of skin-core morphology in injection-molded specimens ensures more uniform properties throughout the part thickness, eliminating the weak boundary layers that often initiate failure in conventional polypropylene articles.
Successful implementation of this compound modification requires rigorous quality control measures throughout the process. Key parameters that must be monitored include the moisture content of raw materials (should be <0.02%), accuracy of ingredient ratios, temperature consistency along the extruder barrel, and stability of screw speed and feed rate. Regular sampling and testing of the extrudate for melt flow index, gel content, and color should be established as part of the quality assurance protocol. Variations in these parameters may indicate process instability or inconsistent reaction efficiency.
The rheological characterization serves as the primary indicator of successful modification, with particular attention to low-frequency viscosity and elastic modulus. Periodic confirmation of long-chain branching should be performed through extensional viscosity measurements to detect strain hardening behavior. Mechanical property testing, particularly impact strength and elongation at break, provides validation of the improved performance. Additionally, thermal analysis using DSC should be conducted to verify the increased crystallization temperature, which correlates with the desired structural modifications [3]. These analytical methods collectively ensure that the modification process consistently produces material with the target properties.
Several issues may arise during reactive extrusion with this compound that require corrective actions. Excessive gel formation indicates cross-linking reactions have become dominant, typically resulting from too high peroxide concentration, excessive temperature, or insufficient stabilization. Reducing peroxide levels, optimizing temperature profile, or incorporating stabilizers can mitigate this issue. Inadequate modification manifests as minimal changes in rheological behavior and may result from insufficient peroxide or coagent, low processing temperature, or excessive moisture content. Increasing coagent concentration, ensuring complete peroxide decomposition, and improving material drying can address this problem.
Degradation and discoloration often signal oxidative degradation or excessive shear heating. Incorporating appropriate antioxidant packages, optimizing processing temperature, and verifying the use of nitrogen purging can minimize discoloration. Inconsistent properties along the extrusion run may indicate feeding irregularities, insufficient mixing, or fluctuating temperatures. Verifying feeder calibration, optimizing screw design for better mixing, and ensuring barrel temperature stability can improve consistency. Implementing statistical process control methods with control charts for critical parameters helps detect deviations early and maintain product quality throughout production runs.
The property profile of this compound-modified polypropylene makes it particularly suitable for applications requiring enhanced melt strength and improved mechanical performance. In thermoforming operations, the strain hardening behavior provides better control over wall thickness distribution and enables the production of deeper draws without tearing. For foam applications, the increased melt elasticity prevents cell collapse during expansion, resulting in lower density foams with more uniform cell structure [3]. These foams find use in automotive, packaging, and insulation applications where weight reduction and thermal properties are important.
Injection molding represents another significant application area, where the modified polypropylene offers advantages through faster cycle times (due to higher crystallization temperature) and more uniform morphological structure that minimizes warpage and improves dimensional stability. The elimination of skin-core morphology enhances the mechanical performance of injection-molded parts, making them suitable for structural applications in automotive components, consumer goods, and appliances. Additionally, the balance of maintained stiffness with improved toughness expands polypropylene's utility in engineering applications where impact resistance is required without sacrificing rigidity.
This compound serves as an effective coagent for introducing long-chain branching into polypropylene through reactive extrusion, enabling the development of materials with enhanced rheological and mechanical properties. The modification protocol outlined in this document provides researchers with a reproducible method for producing coagent-modified polypropylene with controlled structure-property relationships. The resulting materials maintain tensile strength and modulus while improving impact resistance, elongation at break, and crystallization temperature—a combination of attributes difficult to achieve through conventional polypropylene modification approaches.
Future developments in this field may focus on optimizing coagent blends combining TAM with other multi-functional monomers to achieve specific property profiles. There is also growing interest in reactive extrusion compatibilization of polypropylene blends and composites using TAM chemistry to enhance interfacial adhesion. As sustainability considerations become increasingly important, research exploring the incorporation of recycled content in TAM-modified systems may expand the environmental benefits of this technology. The continued refinement of this compound modification protocols promises to further broaden the application range of polypropylene in demanding engineering contexts.
Dicumyl peroxide (DCP) is an organic peroxide that serves as a highly efficient free radical initiator in polymer crosslinking applications. With the chemical formula C₁₈H₂₂O₂ and molar mass of 270.37 g/mol, DCP appears as a white to off-white crystalline powder that decomposes upon heating to generate free radical species that initiate crosslinking reactions. The fundamental mechanism involves homolytic cleavage of the relatively weak peroxide bond (O-O) when exposed to elevated temperatures, typically in the range of 130-180°C. This decomposition yields two cumyloxy radicals that subsequently abstract hydrogen atoms from polymer chains, creating polymer macro-radicals that can combine to form carbon-carbon crosslinks between polymer chains. [1] [2] [3]
Triallyl trimesate (TAM) functions as a multifunctional coagent in peroxide-initiated crosslinking systems, characterized by the presence of three allylic functional groups in its molecular structure. These allylic groups exhibit enhanced reactivity toward free radicals due to the stabilization effect provided by the adjacent double bonds. When used in combination with DCP, TAM significantly improves crosslinking efficiency by participating in the radical reactions and forming extensive network structures through its multiple reactive sites. The incorporation of TAM facilitates the formation of more uniform crosslink distributions and enhances the ultimate crosslink density, resulting in improved mechanical properties, thermal stability, and solvent resistance in the modified polymer matrices. [4]
Table 1: Chemical Materials Required for Crosslinking
| Material | Specifications | Purpose | Storage Conditions |
|---|---|---|---|
| Dicumyl Peroxide (DCP) | ≥99% purity, CAS 80-43-3 | Free radical initiator | 2-8°C, protected from light and moisture |
| This compound (TAM) | Technical grade, ≥95% purity | Multifunctional crosslinking coagent | Room temperature, sealed container |
| Polymer Matrix (PLA, PE, etc.) | Pellet form, dried | Base material for crosslinking | According to polymer specifications |
| Antioxidants (optional) | Irganox 1010 or equivalent | Prevent oxidative degradation | Room temperature, dry conditions |
| Solvents (acetone, chloroform) | Analytical grade | Extraction and purification | Room temperature in sealed containers |
3.1.1 Formulation Design
The crosslinking efficiency and final properties of the modified polymer depend significantly on the careful formulation of the peroxide-coagent system. For most applications involving poly(lactic acid) (PLA) or polyethylene, the recommended starting concentration of DCP ranges between 0.1-1.5% by weight, while this compound is typically used at 0.5-3.0% by weight. The optimal ratio of TAM to DCP generally falls in the range of 2:1 to 4:1 depending on the desired crosslink density and gel content. When designing formulations, consider that higher DCP concentrations will increase the crosslinking rate but may also elevate the risk of polymer degradation through chain scission reactions. [4] [6]
3.1.2 Pre-compounding Procedures
Polymer Drying: Pre-dry the polymer matrix (e.g., PLA) in a circulating air oven at 80°C for at least 4 hours to reduce moisture content below 0.02%. Moisture can hydrolyze the ester linkages in polyester matrices and interfere with the crosslinking reactions.
Masterbatch Preparation: To ensure uniform distribution of the crosslinking components, prepare a concentrated masterbatch containing 5-10% TAM and 2-5% DCP in the base polymer. Dissolve the components in a volatile solvent (e.g., acetone or chloroform) followed by slow evaporation with continuous mixing to achieve a homogeneous distribution. Alternatively, the masterbatch can be prepared by melt compounding at temperatures below the decomposition temperature of DCP (typically <120°C). [4]
3.1.3 Melt Blending and Crosslinking
Mixing Procedure: Charge the dried polymer and masterbatch into the pre-heated mixing chamber of a torque rheometer at the recommended processing temperature (160-180°C for PLA). Maintain the rotor speed at 30-60 rpm and monitor the torque development throughout the process. The typical mixing time is 5-15 minutes, depending on the crosslinking kinetics.
Crosslinking Monitoring: Observe the torque evolution as an indicator of crosslinking progression. Initially, the torque decreases as the polymer melts, then increases significantly as crosslinking develops and molecular weight increases. The stabilization of torque indicates the completion of major crosslinking reactions. Record the maximum torque value and stabilization time for crosslinking kinetics analysis. [6]
Table 2: Optimal Processing Parameters for Different Polymer Systems
| Polymer Type | Temperature Range (°C) | DCP Concentration (wt%) | TAM Concentration (wt%) | Processing Time (min) | Key Outcomes |
|---|---|---|---|---|---|
| Poly(lactic acid) | 170-190 | 0.2-0.8 | 1.0-2.5 | 5-10 | Long-chain branching, improved melt strength |
| Low-Density Polyethylene | 160-180 | 0.5-1.5 | 1.5-3.0 | 8-15 | Crosslinked network, enhanced thermal stability |
| Epoxidized Natural Rubber | 150-170 | 0.5-2.0 | 1.0-2.0 | 5-12 | Dynamic vulcanization, improved mechanical properties |
4.1.1 Gel Content Measurement
The gel content represents the insoluble fraction of the crosslinked polymer and directly indicates the crosslinking density. Precisely weigh a sample (approximately 0.1g, recorded as W₁) and place it in a pre-weighed wire mesh cage (recorded as W₂). Submerge the assembly in an appropriate refluxing solvent (chloroform for PLA, xylene for polyolefins) for 6 hours to extract the soluble fraction. After extraction, dry the sample to constant weight in a vacuum oven at 60°C (recorded as W₃). Calculate the gel content using the formula: Gel Content (%) = [(W₃ - W₂) / W₁] × 100. A higher gel content indicates more extensive crosslink formation and network development. [4]
4.1.2 Fourier Transform Infrared (FTIR) Spectroscopy
Employ in situ FTIR spectroscopy to monitor the chemical changes during crosslinking reactions. Prepare thin films of the samples by compression molding at temperatures below the DCP decomposition point. Collect spectra in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Pay particular attention to the following spectral regions: the carbonyl stretch region (1750 cm⁻¹ for PLA) for possible changes in ester groups, the allylic C-H stretching (3080 cm⁻¹) and C=C stretching (1640 cm⁻¹) for consumption of TAM double bonds, and the hydroxyl region (3200-3600 cm⁻¹) for possible oxidation products. Time-dependent monitoring at crosslinking temperatures provides insights into the reaction kinetics and mechanism. [5]
4.2.1 Differential Scanning Calorimetry (DSC)
DSC analysis provides critical information about the thermal transitions and crystallization behavior of crosslinked polymers. Seal 5-10 mg samples in aluminum crucibles and perform heating-cooling-heating cycles from -50°C to 200°C at a scanning rate of 10°C/min under nitrogen atmosphere. Determine the glass transition temperature (Tg), cold crystallization temperature (Tc), melting temperature (Tm), and degree of crystallinity from the first heating scan. The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = [ΔHm / (ΔH°m × w)] × 100, where ΔHm is the measured melting enthalpy, ΔH°m is the theoretical melting enthalpy for 100% crystalline polymer (93 J/g for PLA), and w is the polymer weight fraction in the sample. Crosslinking typically increases Tc and decreases Xc due to restricted chain mobility. [4] [6]
4.2.2 Rheological Analysis
Rheological measurements evaluate the viscoelastic properties and melt strength of crosslinked polymers. Perform small-amplitude oscillatory shear measurements using a parallel-plate rheometer with 25mm diameter plates at 180°C under nitrogen atmosphere. Conduct frequency sweeps from 0.1 to 100 rad/s at a strain amplitude within the linear viscoelastic region. Crosslinked samples typically exhibit higher complex viscosity at low frequencies, increased storage modulus (G'), and a plateau in G' at low frequencies, indicating the formation of a three-dimensional network structure. These rheological changes confirm the successful introduction of long-chain branching or crosslinking structures. [4] [6]
The following workflow diagram illustrates the complete experimental procedure from sample preparation to characterization:
Table 3: Performance Outcomes of DCP/TAM Crosslinking in Various Polymer Systems
| Polymer System | Mechanical Properties | Thermal Properties | Rheological Properties | Key Applications |
|---|---|---|---|---|
| Poly(lactic acid) | Improved melt strength and elongation at break; Reduced brittleness | Increased cold crystallization temperature; Modified crystallinity | Enhanced melt elasticity; Higher zero-shear viscosity | Biomedical devices, 3D printing filaments, thermoformed packaging |
| Low-Density Polyethylene | Increased tensile strength and elastic modulus; Improved creep resistance | Enhanced thermal stability; Higher Vicat softening temperature | Significantly increased melt strength; Pronounced shear-thinning | Cable insulation, crosslinked foam, pipe materials |
| Epoxidized Natural Rubber/Polypropylene Blends | Superior tensile properties; Improved elasticity recovery | Better heat aging resistance; Stable mechanical properties at elevated temperatures | Crosslinked rubber phase in thermoplastic vulcanizates | Automotive components, seals and gaskets, impact-modified materials |
The application of DCP and this compound in poly(lactic acid) modification has demonstrated significant improvements in the material's processing window and mechanical performance. Research shows that reactive extrusion of PLA with 0.73 wt% DCP and appropriate TAM content resulted in obvious crystallization behavior changes, potentially forming a new crystalline structure when DCP concentration reached 1.4 wt%. The hydrolytic degradation studies of branched PLA produced by reactive extrusion with DCP and TAM revealed that the crosslinked samples maintained better structural integrity during degradation compared to linear PLA, as evidenced by monitoring the mass loss, molar mass distributions, and thermal properties of specimens exposed to hydrolytic degradation at 60°C. These characteristics make the crosslinked PLA particularly suitable for applications requiring improved thermal resistance and shape stability. [4] [6]
The following diagram illustrates the chemical mechanism of DCP and TAM in polymer crosslinking:
Incomplete Crosslinking or Low Gel Content: This may result from insufficient peroxide concentration, inadequate mixing, or processing temperatures below the optimal decomposition range of DCP. Solution: Verify the actual temperature in the mixing chamber using an independent thermometer, ensure proper masterbatch distribution, and confirm that the DCP has not degraded during storage by checking the melting point (should be ≥39°C). [2]
Excessive Crosslinking or Premature Scorching: Manifested by extremely high torque during processing, difficulty in mixing, or surface imperfections in the final product. This typically occurs due to excessively high peroxide levels or prolonged processing times at high temperatures. Solution: Implement a stepwise heating procedure where the polymer is first melted before adding the peroxide-containing masterbatch, optimize the DCP concentration within the recommended range (0.2-1.5%), and consider using half-life data for DCP to determine appropriate processing times. [1] [6]
Unpleasant Odor or Blooming Phenomenon: DCP decomposition produces volatile byproducts including cumyl alcohol, acetophenone, and α-methylstyrene, which can cause odor issues and surface blooming. Solution: Optimize the peroxide-to-coagent ratio to maximize efficiency and minimize residual decomposition products, implement an effective venting system during processing, or consider post-processing annealing to drive off volatiles. Research indicates that alternative multifunctional peroxides such as 2,4-diallyloxy-6-tert-butylperoxy-1,3,5-triazine (DTBT) may reduce unpleasant odors while maintaining good mechanical properties. [7]
Dicumyl peroxide is a strong oxidizer and requires careful handling to prevent hazardous situations. Always store DCP in a cool, dry place away from heat sources and incompatible materials such as strong acids, bases, and reducing agents. Use appropriate personal protective equipment including safety glasses, chemical-resistant gloves, and lab coats when handling the peroxide. During processing, ensure adequate ventilation and fume extraction to remove decomposition products. This compound, while less hazardous, should still be handled with care to avoid skin contact or inhalation of vapors. [1] [2]
The crosslinking system comprising dicumyl peroxide as initiator and This compound as multifunctional coagent provides an effective method for modifying the properties of various polymers. This protocol has detailed the optimized procedures for implementing this crosslinking technology, from formulation design and melt processing to comprehensive characterization. The DCP/TAM system enables precise control over the crosslink density and network structure, allowing researchers to tailor materials for specific applications requiring improved thermal stability, mechanical properties, and melt strength. When properly implemented according to these application notes, this crosslinking approach significantly enhances polymer performance while maintaining processability.
The table below summarizes the fundamental properties of triallyl trimesate (TAM) and the direct evidence supporting its function as a branching agent.
| Property | Value / Evidence | Source |
|---|---|---|
| Chemical Name | Triallyl 1,3,5-benzenetricarboxylate | [1] |
| CAS Number | 17832-16-5 | [1] |
| Molecular Formula | C18H18O6 | [1] |
| Molecular Weight | 330.33 g/mol | [1] |
| Physical Form | Liquid or low melting point solid (31-34 °C) | [1] |
| Role in Polymerization | Crosslinker / Branching Agent | [2] |
| Key Experimental Finding | Forms fused aggregate powders via a combination of hydrocarbon addition and allyl group oligomerization, a mechanism that introduces branching. | [2] |
| Particle Size (TAM-g-tetradecane) | Primary particles on the order of 500 nm in diameter. | [2] |
Based on the synthesis method described for creating crosslinked powders, here is a generalized protocol for using TAM as an LCB agent in precipitation polymerization. You will need to adapt and optimize conditions like temperature, monomer ratios, and solvent system for your specific polymer drug delivery system.
The following diagram outlines the core experimental workflow.
Materials
Procedure
Confirming the successful introduction of Long-Chain Branching (LCB) is crucial. The table below outlines key techniques.
| Technique | Purpose & Key Measurement | Interpretation for LCB |
|---|---|---|
| Triple-Detector GPC (GPC-MALS-VIS) | Measure radius of gyration (Rg) and intrinsic viscosity [η] across molar mass (M) distribution. | LCB causes a lower slope in log(Rg) vs. log(M) plot vs. linear polymer. LCB also causes a decrease in [η] at a given molar mass [3] [4]. |
| Thermal Analysis (DSC/TGA) | DSC: Measure melting temperature (Tm) and crystallinity. TGA: Assess thermal decomposition profile. | LCB can reduce crystallinity and lower Tm. TGA can show shifts in decomposition profiles [2]. |
For researchers developing polymer-based therapeutics, several factors are critical:
Polylactic acid (PLA) has emerged as a leading biodegradable polymer for pharmaceutical and medical applications due to its biocompatibility, regulatory approval for human use, and versatility in processing. However, widespread adoption of PLA in advanced drug delivery systems has been limited by several critical shortcomings in its native state. The inherent brittleness and slow crystallization kinetics of pure PLA often result in suboptimal performance during processing and in final applications. Additionally, PLA exhibits low melt strength, which severely restricts its use in processes requiring significant melt stability such as foaming, film blowing, and fiber spinning. These limitations become particularly problematic in pharmaceutical applications where precise control over microstructure, degradation rates, and drug release profiles is essential.
Reactive modification has emerged as a powerful strategy to overcome these limitations without compromising PLA's biodegradability and biocompatibility. The incorporation of triallyl trimesate (TAM), a trifunctional co-agent, in combination with dicumyl peroxide (DCP) as a free radical initiator, enables the formation of branched and cross-linked structures within the PLA matrix through reactive extrusion. This approach significantly enhances the melt strength and rheological properties of PLA while maintaining its fundamental biodegradable character. These improvements open new possibilities for pharmaceutical applications including controlled-release formulations, advanced drug delivery systems, and tissue engineering scaffolds where precise control over polymer morphology and degradation behavior is critical. The following application notes provide detailed protocols and characterization data for researchers seeking to implement this promising technology in pharmaceutical development.
Polylactic acid (PLA): Commercial grade (e.g., PLA 4032D from NatureWorks LLC) with specific characteristics including a melt flow index of 6 g/10 min (2.16 kg load) at 190°C and a density of 1.23 g/cm³. PLA should be thoroughly dried before processing, typically at 80°C under vacuum for 12 hours to prevent hydrolysis during melt processing. [1]
This compound (TAM): Trifunctional co-agent, typically 97-99% purity, serving as the branching/cross-linking agent. TAM should be stored in cool, dark conditions to prevent premature polymerization or degradation.
Dicumyl peroxide (DCP): Free radical initiator, with a molecular weight of 270.37 g/mol and melting point between 39-41°C. DCP is thermally labile and decomposes at processing temperatures to generate free radicals that initiate the reaction with TAM and PLA chains. [1]
Polyhydroxyoctanoate (PHO): Optional impact modifier for PLA blends, containing approximately 98 mol% 3-hydroxyoctanoate and 2 mol% 3-hydroxyhexanoate. PHO exhibits a melting peak at 63°C and crystallinity of approximately 15%. [2]
Twin-screw extruder: Co-rotating type with L/D ratio of 40 and multiple heating zones capable of precise temperature control from 140-200°C. The extruder should be equipped with a gravimetric feeder for accurate dosing of minor components.
Compression molding machine: (e.g., Carver laboratory Model) capable of applying specific pressure (1-10 MPa) and temperature control (180-200°C) for specimen preparation.
Rheometer: Stress-controlled rotational rheometer (e.g., Visco Tech, Reologica) with parallel plate geometry (20-mm diameter) for melt rheology characterization, and optionally equipped with extensional viscosity fixture (SER-2 universal testing platform).
Differential Scanning Calorimeter (DSC): Standard instrument (e.g., TA Instruments Q100) with temperature range from -50°C to 200°C and controlled cooling capability for crystallization studies.
Tensile testing machine: (e.g., Instron 3369) compliant with ASTM D638 for mechanical property characterization.
Table 1: Standard Formulation for TAM-Modified PLA
| Component | Concentration (wt%) | Function | Notes |
|---|---|---|---|
| PLA | 98.7-99.7 | Base polymer | Dried thoroughly before use |
| TAM | 0.5-1.5 | Co-agent | Trifunctional monomer |
| DCP | 0.1-0.5 | Initiator | Free radical source |
| PHO (optional) | 5-15 | Impact modifier | For enhanced ductility |
Table 2: Effect of Formulation Variations on PLA Properties
| Formulation | Melt Strength | Crystallization Rate | Impact Strength | Recommended Applications |
|---|---|---|---|---|
| PLA + 0.3% DCP + 1% TAM | High | Moderate increase | Unchanged | Extrusion, injection molding |
| PLA + 10% PHO + 0.3% DCP + 1% TAM | Very high | Significant increase | Improved | Foaming, blow molding |
| PLA + 0.05% DCP + 0.6% Joncryl | Moderate | Moderate increase | Slight decrease | Film applications |
Reactive extrusion is the critical first step in modifying PLA with TAM to enhance melt strength. The procedure involves precise control of temperature, screw speed, and residence time to ensure optimal reaction between PLA, DCP, and TAM. Before processing, PLA must be thoroughly dried to minimize hydrolytic degradation during melt processing. Place PLA pellets in a vacuum oven at 80°C for at least 12 hours to reduce moisture content to below 250 ppm. [1]
Step 1: Preparatory Procedures
Step 2: Extrusion Parameters
Step 3: Post-processing
Diagram 1: Workflow for reactive compounding of TAM-modified PLA
Melt rheology characterization is essential for quantifying the improvement in melt strength following TAM modification. The protocol focuses on measuring both shear and extensional viscosities, which are critical indicators of melt strength improvement.
Step 1: Oscillatory Shear Measurements
Step 2: Extensional Viscosity Measurements
Thermal characterization provides critical information about crystallization behavior, which is significantly affected by TAM modification. The following DSC protocol evaluates the non-isothermal crystallization kinetics of modified PLA.
Step 1: Sample Preparation and Instrument Calibration
Step 2: Non-isothermal Crystallization Test
Mechanical properties evaluation ensures that the enhanced melt strength does not come at the expense of other critical performance parameters.
Step 1: Tensile Testing
Step 2: Impact Testing
The enhancement in PLA melt strength through TAM modification originates from the formation of a branched macromolecular architecture through free-radical-induced reactions. When DCP decomposes at processing temperatures, it generates free radicals that abstract hydrogen atoms from the PLA backbone, creating macro-radicals. These macro-radicals then react with the allylic groups of TAM molecules, which function as polyfunctional branching points. The resulting structure contains long-chain branches that significantly alter the rheological behavior of PLA without forming extensive cross-links that would compromise processability. [3]
This mechanism differs fundamentally from other modification approaches such as chain extension with Joncryl, which primarily extends linear chains through epoxy-carboxyl reactions. The TAM-induced branching creates a distinctive viscoelastic profile characterized by enhanced strain hardening and improved melt elasticity, both critical for melt strength. In blends containing PHO, the free radicals may preferentially react with the more labile hydrogen atoms on the PHO backbone, creating copolymer structures at the interface that act as compatibilizers, leading to finer dispersion of the PHO phase and improved mechanical properties. [2]
Diagram 2: Chemical mechanism of TAM-mediated branching in PLA
The introduction of branching through TAM modification profoundly impacts the rheological behavior of PLA. The response of modified PLA in both shear and extensional flow fields demonstrates significant improvements in melt strength, which are quantified in Table 3.
Table 3: Rheological Properties of TAM-Modified PLA
| Sample | Complex Viscosity at 0.1 rad/s (Pa·s) | Storage Modulus at 0.1 rad/s (Pa) | Strain Hardening Coefficient | Zero-shear Viscosity (Pa·s) |
|---|---|---|---|---|
| Neat PLA | 1,200 | 180 | 1.0 | 1,500 |
| PLA + 1% TAM | 8,500 | 1,450 | 3.8 | 12,000 |
| PLA + 10% PHO + 1% TAM | 15,200 | 3,200 | 5.2 | 25,000 |
The substantial increase in complex viscosity at low frequencies (approximately 7-fold for PLA-TAM) indicates the formation of a branched structure with longer relaxation times. The enhanced storage modulus demonstrates improved melt elasticity, which contributes directly to better melt strength and melt stability during processing. Most notably, the strain hardening behavior in extensional flow, quantified by the strain hardening coefficient, shows remarkable improvement. While neat PLA exhibits no strain hardening (coefficient ≈ 1.0), TAM-modified PLA shows coefficients up to 5.2, indicating exceptional resistance to extensional deformation—a critical property for processes like foaming and film blowing where melt stability is essential. [2]
The TAM modification significantly influences the crystallization behavior of PLA, acting as an effective nucleating agent despite not being added for this purpose. This nucleation effect is attributed to the formation of TAM-rich nanoparticles during reactive processing that provide heterogeneous nucleation sites. The changes in crystallization behavior are quantified in Table 4.
Table 4: Thermal Properties and Crystallization Behavior of TAM-Modified PLA
| Sample | Cold Crystallization Temp (°C) | Crystallization Peak during Cooling (°C) | Crystallinity (%) | Crystallization Half-time (min) |
|---|---|---|---|---|
| Neat PLA | 110 | Not observed | 12.5 | 0.38 |
| PLA + 1% TAM | Not observed | 133 | 26.7 | 0.60 |
| PLA + 10% PHO + 1% TAM | Not observed | 128 | 46.7 | 0.55 |
The disappearance of the cold crystallization peak and the appearance of a distinct crystallization exotherm during cooling demonstrate significantly improved crystallization kinetics. The more than two-fold increase in crystallinity for PLA-TAM and nearly four-fold increase for PLA/PHO-TAM blends indicate that the modified materials can achieve much higher levels of crystallinity under conventional processing conditions. Although the crystallization half-time increases slightly with modification, this is offset by the much higher ultimate crystallinity and the ability to crystallize at higher temperatures, which improves process efficiency. [2]
The mechanical properties of TAM-modified PLA represent a balance between the benefits of enhanced melt strength and potential reductions in ductility. The data in Table 5 illustrates how formulation adjustments can optimize these properties for specific applications.
Table 5: Mechanical Properties of TAM-Modified PLA and Blends
| Sample | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Tensile Modulus (GPa) |
|---|---|---|---|---|
| Neat PLA | 58.2 | 6.5 | 12.8 | 3.5 |
| PLA + 1% TAM | 64.1 | 5.8 | 11.9 | 3.7 |
| PLA + 10% PHO | 51.3 | 32.4 | 24.6 | 2.8 |
| PLA + 10% PHO + 1% TAM | 54.7 | 18.3 | 19.2 | 3.1 |
The modification of PLA with TAM alone results in a 10% increase in tensile strength and a slight increase in modulus, attributed to the higher crystallinity and branching. There is a modest reduction in elongation at break and impact strength, which is characteristic of branched polymers. When PHO is incorporated as an impact modifier, the blend shows significantly improved ductility (5-fold increase in elongation) and enhanced impact strength (92% increase). The addition of TAM to the PLA/PHO blend reduces these values somewhat compared to the unmodified blend but maintains substantial improvements over neat PLA. This reduction is attributed to the presence of cross-linked structures (approximately 20% gel content) that restrict plastic deformation while still allowing substantial energy dissipation during impact. [2]
The enhanced melt strength achieved through TAM modification opens new possibilities for pharmaceutical applications, particularly in controlled-release formulations and advanced drug delivery systems. The improved rheological properties enable the production of complex structures with precise morphological control, which is essential for tuning drug release profiles. Specific applications include:
Microcellular foams for drug delivery scaffolds with high surface area-to-volume ratios, enabling rapid initial release followed by sustained delivery. The strain hardening behavior of TAM-modified PLA prevents cell collapse during foaming, resulting in more uniform cell structures.
Core-shell fibers for dual-drug delivery systems, where the enhanced melt strength enables stable fiber formation during melt spinning processes. The improved crystallization behavior also leads to more consistent morphological development in the final fibers.
Nanoparticles and microparticles with controlled internal morphology for tailored drug release profiles. The modified crystallization behavior influences drug distribution within the particles, providing an additional mechanism for release rate control.
Injectable in-situ forming implants that require specific viscoelastic properties for syringeability and controlled depot formation upon injection. The enhanced melt elasticity improves shape retention at body temperature.
When implementing TAM-modified PLA in pharmaceutical applications, several processing considerations should be emphasized:
Temperature sensitivity: Although thermal stability is improved compared to neat PLA, processing temperatures should not exceed 200°C to prevent degradation of active pharmaceutical ingredients (APIs) and excessive polymer degradation.
Shear sensitivity: The modified PLA exhibits greater shear sensitivity, requiring adjustment of processing parameters. For injection molding, use moderate injection speeds (50-80% of typical for PLA) to prevent excessive shear heating.
Drying requirements: As with unmodified PLA, thorough drying (≤250 ppm moisture) is essential to prevent molecular weight reduction during processing.
Drug incorporation: For heat-sensitive APIs, consider downstream addition via side feeders in extruders or post-impreganation of formed structures to minimize thermal exposure.
The modification of PLA with TAM represents a significant advancement in overcoming the inherent limitations of neat PLA while maintaining its biodegradable and biocompatible character. The protocol detailed in this application note enables researchers to consistently produce PLA materials with dramatically improved melt strength, enhanced crystallization kinetics, and tailored mechanical properties. These improvements substantially broaden the processing window and application potential of PLA in pharmaceutical systems.
Future development efforts should focus on optimizing TAM and DCP concentrations for specific pharmaceutical applications, exploring reactive blending with other biodegradable polymers, and evaluating the performance with various API classes. Additionally, comprehensive in-vivo studies are needed to confirm that the modification does not adversely affect the biodegradation profile or biocompatibility of PLA in pharmaceutical and medical applications. The continued refinement of this promising technology will further establish PLA as a versatile platform for advanced drug delivery systems.
Poly-3-hydroxyoctanoate (PHO) is a medium-chain-length polyhydroxyalkanoate (PHA) that has garnered significant attention in biomedical and sustainable material applications due to its exceptional biocompatibility, elastomeric properties, and biodegradability. PHO is produced through microbial fermentation of organic substrates by various bacterial strains, resulting in an aliphatic polyester with promising characteristics for medical devices and bioplastics [1]. Unlike its more rigid counterpart poly-3-hydroxybutyrate (P3HB), PHO exhibits flexible mechanical properties and higher elongation at break, making it suitable for applications requiring material elasticity. However, PHO's relatively low tensile strength and specific thermal properties limit its standalone applications, prompting research into polymer blending strategies to enhance its performance characteristics.
The incorporation of triallyl trimesate as a compatibilizer in PHO-based blends addresses fundamental challenges in polymer miscibility. This compound (C₁₈H₁₈O₆) is an organic compound characterized by three allyl groups attached to a trimesate backbone, which provides multiple reaction sites for cross-linking [2]. This trifunctional structure enables the compound to act as a reactive compatibilizer through free radical polymerization processes, particularly in heterogeneous polymer systems. When incorporated into PHO blends, this compound facilitates the formation of cross-linked networks between otherwise immiscible polymer phases, resulting in improved interfacial adhesion and material properties. The compound typically appears as a colorless to pale yellow liquid with limited water solubility but good solubility in organic solvents, requiring appropriate safety precautions including well-ventilated handling areas and personal protective equipment [2].
Table 1: Key Properties of Poly-3-hydroxyoctanoate (PHO)
| Property | Characteristics | Application Significance |
|---|---|---|
| Chemical Structure | Aliphatic polyester with medium-chain pendent groups | Provides flexibility and elastomeric properties |
| Biodegradability | Microbial and enzymatic degradation in various environments | Suitable for temporary medical implants and eco-friendly packaging |
| Biocompatibility | Excellent cellular compatibility with various cell lines | Ideal for tissue engineering scaffolds and medical devices |
| Thermal Behavior | Semi-crystalline with low melting temperature (~60-65°C) | Enables melt processing but limits high-temperature applications |
| Mechanical Properties | Elastomeric with high elongation at break, low tensile strength | Requires blending for applications needing higher mechanical strength |
| Blending Characteristics | Immiscible with many rigid biopolymers without compatibilization | Necessitates compatibilizers like this compound for optimal performance |
Table 2: Technical Specifications of this compound
| Parameter | Specification | Technical Relevance |
|---|---|---|
| Chemical Formula | C₁₈H₁₈O₆ | Molecular weight and reactive site density |
| IUPAC Name | Triallyl 1,3,5-benzenetricarboxylate | Systematic chemical identification |
| Molecular Weight | 330.34 g/mol | Stoichiometric calculations for reactions |
| Physical Form | Colorless to pale yellow liquid | Handling and incorporation methods |
| Reactive Groups | Three allyl functional groups | Cross-linking efficiency and compatibility mechanism |
| Purity Grades | Available in 95%, 98%, and >98% purity | Impact on reaction efficiency and final material properties |
| Safety Considerations | Causes skin and eye irritation | Handling protocols and personal protective equipment requirements |
The material characteristics of PHO make it particularly attractive for medical applications where flexibility and biodegradation are required. Research has demonstrated that PHO blends with polymers such as poly(3-hydroxybutyrate) exhibit enhanced tensile strength and Young's modulus while maintaining valuable elastomeric properties [3]. These blends have shown significantly higher protein adsorption and cell viability compared to neat PHO films, indicating their potential for various biomedical applications. Furthermore, the hydrolytic degradation rates of PHO blends can be tailored through compositional adjustments, providing a means to control material lifetime in physiological environments [3].
The compatibilization mechanism of this compound in PHO blends operates through a sophisticated process of reactive intermediation between immiscible polymer phases. When incorporated into PHO-based blends and activated by radical initiators like dicumyl peroxide (DCP), this compound undergoes free radical addition across the allyl functional groups, forming cross-links that bridge adjacent polymer chains [1]. This reaction creates a network structure that effectively compatibilizes the blend components through both chemical bonding and physical entanglement. The trimesate core provides a rigid central moiety that sterically stabilizes the interface between polymer domains, while the flexible allyl chains allow for mobility and stress distribution throughout the material.
The reactive compatibilization process typically occurs during melt blending, where elevated temperatures and shear forces promote both the decomposition of radical initiators and the interaction between polymer phases. Studies have demonstrated that the addition of this compound in combination with DCP leads to significant improvements in the viscosity and elasticity of PHO/PLA blends, indicating the formation of a cross-linked network structure [1]. This rheological modification directly correlates with enhanced mechanical properties and improved interfacial adhesion between otherwise incompatible polymer phases. The cross-linking density can be precisely controlled through the concentration of this compound and the initiator, allowing researchers to tailor the final material properties for specific applications.
Diagram 1: Compatibilization mechanism of this compound in PHO blends showing the transition from immiscible phases to a compatibilized system through free radical cross-linking.
The kinetics of compatibilization follow a complex trajectory influenced by multiple factors including temperature, shear conditions, and reactant concentrations. Research indicates that the optimal cross-linking density typically occurs at relatively low this compound concentrations (often 1-3% by weight), balancing the need for interfacial adhesion without excessively restricting polymer chain mobility [4]. At higher concentrations, excessive cross-linking can lead to brittleness and reduced processability. The presence of unsaturated bonds in both this compound and certain PHO copolymers (particularly those containing 3-hydroxyundecenoate units) provides additional reaction sites that can enhance the compatibilization efficiency through secondary reaction pathways [4].
PHO Purification: Dissolve crude PHO in chloroform (10% w/v) and filter through 0.45μm PTFE membrane to remove insoluble impurities. Precipitate the polymer by slowly adding the solution to a 10-fold volume excess of chilled methanol while stirring continuously. Collect the purified PHO by filtration and dry under vacuum at 40°C for 24 hours until constant weight is achieved.
This compound Handling: Store this compound under inert atmosphere (argon or nitrogen) at 4°C to prevent premature oxidation. Prior to use, warm to room temperature in a sealed container and confirm purity by thin-layer chromatography if stored for extended periods (>3 months). For precise dosing, prepare a standardized stock solution in anhydrous acetone (typically 10% w/v) when working with small quantities.
Peroxide Initiator Preparation: Dissolve dicumyl peroxide (DCP) in toluene to create a 1% w/v solution for accurate micro-dosing. Aliquot and store in amber vials at -20°C to maintain initiator efficacy. Alternatively, for direct solid incorporation, gently grind DCP with a mortar and pestle and sieve through 100μm mesh to ensure uniform particle size distribution.
Internal Mixer Protocol: Preheat the internal mixer to 160°C, which represents the optimal balance between efficient melting of PHO and thermal stability of the reactive components. Charge the mixer with PHO pellets and blend for 2 minutes until completely molten. Gradually add the secondary polymer component (e.g., PLA or PHB) over 3 minutes to establish initial polymer-polymer contact before compatibilization. In a separate container, pre-mix this compound with DCP initiator (typically in 3:1 ratio) and inject this reactive mixture into the polymer blend using a syringe with continuous mixing. Maintain mixing at 60 rpm for 8 minutes to ensure complete reaction, monitoring torque evolution as an indicator of cross-linking development.
Twin-Screw Extrusion Method: Configure the extruder with a temperature profile gradually increasing from 140°C in the feeding zone to 165°C in the melting zones, then reducing to 155°C in the reaction zone to control reaction kinetics. Implement a multi-stage feeding system where primary polymers are introduced through the main hopper while the this compound/DCP mixture is injected downstream under pressure into the polymer melt. Utilize a screw configuration with combining elements before the injection point and kneading blocks afterward to ensure efficient mixing and reaction completion. Maintain a screw speed of 150-200 rpm with total residence time of 2-3 minutes in the reactive zones.
Table 3: Optimized Formulations for PHO Blends with this compound Compatibilization
| Application Target | PHO Content (wt%) | Secondary Polymer | This compound (phr) | DCP (phr) | Processing Conditions |
|---|---|---|---|---|---|
| Medical Elastomers | 70-80 | PLA (20-30%) | 1.5-2.5 | 0.5-0.8 | Internal mixer, 160°C, 8 min |
| Rigid Bioplastics | 30-50 | PHB (50-70%) | 2.0-3.0 | 0.7-1.0 | Twin-screw extrusion, 155-165°C |
| Tissue Engineering Scaffolds | 60-70 | PLA (30-40%) | 1.0-2.0 | 0.3-0.6 | Internal mixer, 155°C, 10 min |
| Packaging Films | 50-60 | PLA (40-50%) | 1.0-1.5 | 0.3-0.5 | Twin-screw extrusion, 160°C |
| Shape-Memory Materials | 80-90 | PCL (10-20%) | 2.0-2.5 | 0.7-0.9 | Internal mixer, 150°C, 12 min |
Compression Molding: For film preparation, place the reactively compatibilized blend between polytetrafluoroethylene (PTFE) release sheets and preheat at 155°C for 3 minutes without pressure. Apply gradual pressure up to 5 MPa for 2 minutes, followed by full pressure of 15 MPa for an additional 3 minutes. Rapidly cool the mold to room temperature using chilled water circulation while maintaining pressure to prevent void formation and control crystallinity development.
Solvent Casting Alternative: Dissolve the compatibilized blend in chloroform (15% w/v) with continuous stirring for 6 hours at 40°C. Pour the solution onto leveled glass plates equipped with adjustable casting knives to control thickness. Allow controlled solvent evaporation initially at room temperature for 12 hours, followed by complete drying under vacuum at 40°C for 24 hours.
Differential Scanning Calorimetry (DSC): Execute a three-heating cycle protocol under nitrogen atmosphere (50 mL/min flow rate). First, heat from -50°C to 200°C at 10°C/min to erase thermal history, then cool to -50°C at 5°C/min, and finally reheat to 200°C at 10°C/min for data collection. Determine the glass transition temperature (Tg) from the midpoint of the heat capacity change in the second heating cycle, melting temperature (Tm) from the endothermic peak maximum, and crystallinity from the melting enthalpy relative to 100% crystalline PHO (146 J/g).
Thermogravimetric Analysis (TGA): Heat samples from room temperature to 600°C at 20°C/min under nitrogen atmosphere to determine thermal stability and decomposition profiles. Identify the onset decomposition temperature at 5% weight loss and maximum degradation rate from the derivative weight loss curve. For activation energy calculations, perform additional analyses at multiple heating rates (5, 10, 15, and 20°C/min) and apply the Flynn-Wall-Ozawa method.
Rheological Characterization: Employ parallel plate geometry (25mm diameter) with 1mm gap distance at 160°C under nitrogen blanket. Perform frequency sweeps from 0.1 to 100 rad/s at a strain of 1% (confirmed to be within the linear viscoelastic region). Calculate the storage modulus (G'), loss modulus (G"), and complex viscosity (η*) to assess the effect of cross-linking on melt viscoelasticity. Monitor the relaxation spectrum to evaluate network formation and polymer-polymer interactions.
Tensile Testing: Prepare specimens according to ASTM D638 Type V and condition at 23°C and 50% relative humidity for 48 hours before testing. Perform tests using a universal testing machine with 1kN load cell at a crosshead speed of 50 mm/min. Record Young's modulus from the initial linear region (0.1-0.5% strain), tensile strength at yield and break points, and elongation at break. Test a minimum of five specimens per formulation and report average values with standard deviations.
Dynamic Mechanical Analysis (DMA): Use dual cantilever clamping for rectangular specimens (30×10×1mm) with temperature sweeps from -50°C to 100°C at 2°C/min, frequency of 1Hz, and amplitude of 15μm. Determine the storage modulus, loss modulus, and tan δ as functions of temperature. Identify the glass transition as the peak maximum of tan δ and evaluate the β-transitions associated with localized molecular motions.
Morphological Examination: Cryofracture specimens in liquid nitrogen and sputter-coat with gold for scanning electron microscopy (SEM) analysis. Image at accelerating voltages of 5-10kV with working distances of 8-12mm. Evaluate phase dispersion, domain sizes, and interfacial adhesion from the fracture surfaces. For quantitative analysis, process images with software such as ImageJ to determine domain size distribution and interfacial characteristics.
The unique properties of this compound-compatibilized PHO blends have enabled their use in diverse medical applications where controlled biodegradation and biocompatibility are paramount. In tissue engineering, these blends have been successfully employed as scaffolds for bone regeneration, particularly when combined with bioactive glass nanoparticles to create materials that combine elasticity with osteoconductive properties [1]. The compatible interface between polymer phases ensures uniform mechanical support throughout the degradation process, which is crucial for tissue integration and regeneration. The ability to tailor the degradation rate through blend composition makes these materials particularly valuable for applications requiring specific temporal profiles, such as guided tissue regeneration membranes and temporary implants.
In the realm of drug delivery systems, this compound-compatibilized PHO blends offer distinct advantages due to their tunable erosion rates and compatibility with various therapeutic compounds. The cross-linked network structure formed through the compatibilization process can be engineered to control drug release kinetics through diffusion modulation and material erosion. Research has demonstrated that PHO blends support excellent cell viability and protein adsorption, making them suitable for applications requiring direct contact with biological fluids and tissues [3]. Furthermore, the elastomeric character of these blends enables their use in applications requiring mechanical flexibility, such as vascular grafts, soft tissue patches, and wearable medical devices that conform to body contours while maintaining consistent drug elution profiles.
The processing versatility of these compatibilized blends facilitates their fabrication into various medical device formats through multiple techniques including electrospinning for fibrous scaffolds, 3D printing for customized implants, and solvent casting for thin films and coatings [3]. Recent advances have demonstrated the successful 3D melt-extrusion printing of medium-chain-length polyhydroxyalkanoates including PHO for creating antibiotic-free antibacterial scaffolds for bone regeneration, highlighting the translation potential of these materials in clinical applications [3]. The compatibility with sterilization methods including gamma irradiation and ethylene oxide treatment further enhances their utility in medical device manufacturing.
PMC Article on Tunable and Degradable Dynamic Thermosets - Recent research (2025) on cross-linked PHA polymers containing unsaturated units and their compatibilization [4]
CymitQuimica - Chemical database entry for this compound with technical specifications and properties [2]
Westminster Research - Journal article on novel PHO/P(3HB) blends for medical applications, demonstrating enhanced properties in compatibilized systems [3]
Graphviz Documentation - Reference for diagram creation using DOT language and structural visualization [5] [6] [7]
This compound (TAM) is a trifunctional coagent characterized by three allyl groups attached to a trimesate (benzene-1,3,5-tricarboxylate) backbone [1]. Its primary role in reactive polymer modification is to act as an efficient grafting and cross-linking agent during free-radical processes, typically initiated by peroxides like dicumyl peroxide (DCP) [2] [3].
The compound's significance stems from its ability to introduce long-chain branching (LCB) and cross-linked structures into polymers without excessive homopolymerization. This is because the allylic double bonds are less reactive towards radical addition, and the reaction is moderated by degradative allylic hydrogen atom abstraction [2]. This makes TAM highly effective for enhancing the melt strength, elasticity, and crystallization behavior of various polymers, transforming linear architectures into branched or lightly cross-linked ones [4] [3].
The following sections detail specific application protocols for different polymer systems.
This protocol is designed to enhance the rheological and mechanical properties of linear polypropylene.
This protocol aims to compatibilize and enhance the properties of biodegradable polymer blends.
This protocol utilizes a precipitation polymerization technique to create functional organic powders.
The workflow for these polymerization processes and the resulting property changes can be visualized as follows:
Diagram 1: Workflow of coagent-mediated polymer modification, showing the key reaction steps from initiation to the formation of branched or cross-linked structures.
The table below quantifies the key changes in material properties achieved by TAM-mediated modification across different polymers.
Table 1: Summary of key property changes induced by TAM modification in different polymer systems.
| Polymer System | Melt Strength & Elasticity | Crystallization Temperature | Mechanical Properties | Morphology |
|---|---|---|---|---|
| Polypropylene (PP) | Significant increase; strain hardening observed [3] | Increased [3] | Retained modulus/tensile strength; improved elongation at break & impact strength [3] | Finer spherulitic structure; disappearance of skin-core in molded parts [3] |
| PLA/PHO Blends | Substantial increase; strain hardening observed [4] | Enhanced [4] | Improved elongation at break and impact properties vs. neat PLA [4] | Finer phase morphology [4] |
The reaction mechanism that leads to these property changes involves a specific sequence of radical reactions:
Diagram 2: The radical-mediated reaction mechanism of TAM, showing the pathway from hydrogen abstraction to the formation of a cross-linked network.
This compound is a versatile and efficient coagent for radically-mediated polymer modification. Its application through reactive extrusion or melt blending enables the precise engineering of polymer architectures—introducing long-chain branching and cross-links—to dramatically enhance melt strength, solid-state properties, and blend compatibility. The protocols outlined provide a robust foundation for researchers to adapt these techniques for advanced material development.
This compound (TAT) is an organic compound with the molecular formula C18H18O6 and a molecular weight of 330.33 g/mol [1]. It is characterized by a central trimesate (benzene-1,3,5-tricarboxylate) backbone with three reactive allyl groups attached [1]. In its pure form, TAT is typically a colorless to pale yellow liquid or powder [1]. Its primary application in polymer science stems from its ability to undergo cross-linking reactions, making it a valuable coagent in the production of thermosetting resins and advanced composite materials [1]. The key to its functionality lies in the allyl groups, which readily participate in free radical polymerization processes, leading to the formation of durable and heat-resistant polymer networks [1].
The enhancement of strain hardening in polymers through the addition of TAT is a direct result of molecular-structure modification.
The following diagram illustrates the logical workflow from material modification to the final enhanced foam structure:
The effectiveness of TAT modification is demonstrated through quantifiable changes in polymer properties and foam outcomes. The table below summarizes the key enhancements as evidenced by experimental studies.
Table 1: Summary of Property Enhancements from TAT Modification
| Property | Effect of TAT Modification | Experimental Context |
|---|---|---|
| Melt Rheology | Induction of pronounced shear thinning and enhanced melt elasticity [2]. | Linear polypropylene modified with TAT coagent [2]. |
| Molecular Architecture | Evidence of long-chain branching (LCB) formation, not always present with other coagents [2]. | Comparison of PP modified with TAT vs. trimethylolpropane trimethacrylate (TMPTMA) [2]. |
| Foam Expansion Ratio | Higher expansion ratios compared to degraded (unmodified) linear PP counterparts [2]. | Foaming via compression molding with azodicarbonamide or batch foaming with nitrogen [2]. |
| Foam Cell Structure | Finer cell structure due to suppressed coalescence from strain hardening [2]. | Analysis of foam cell morphology [2]. |
This section provides detailed methodologies for replicating the modification of polypropylene with this compound and evaluating its performance.
This protocol outlines the process for creating TAT-modified polypropylene with enhanced strain hardening properties [2].
Materials and Equipment:
Procedure:
This protocol describes a batch foaming process using nitrogen as a physical blowing agent to evaluate the foaming performance of TAT-modified PP [2].
Materials and Equipment:
Procedure:
<1 second). The pressure drop triggers the nucleation and growth of foam cells.Foam Morphology Analysis:
Rheological Characterization:
The following workflow summarizes the key experimental and characterization steps:
This compound has been empirically demonstrated to be an effective coagent for inducing strain hardening in linear polypropylene, a critical property for producing high-quality thermoplastic foams. Its ability to form long-chain branches during reactive processing differentiates it from other coagents and leads to improved melt strength and elasticity. This translates directly to enhanced foaming performance, characterized by higher expansion ratios and a finer, more uniform cellular structure. The provided application notes and detailed experimental protocols offer a foundation for researchers and development professionals to leverage TAT for advanced material development in areas requiring precise control over polymer foam morphology.
This compound (chemical formula: C₁₈H₁₈O₆) is an organic compound characterized by three allyl groups attached to a trimesate backbone. This chemical structure makes it particularly valuable in polymer chemistry and materials science applications where modification of crystallization behavior is desired. The compound typically appears as a white to pale yellow powder or liquid with limited water solubility but good solubility in organic solvents. Its molecular weight is approximately 330.33 g/mol, and it is commercially available in various purity grades ranging from 95% to 98% and higher [1].
The primary function of this compound in crystallization kinetics improvement stems from its ability to participate in cross-linking reactions during polymer modification processes. As a trifunctional monomer containing three reactive allyl groups, this compound can form branching points in polymer chains when used in conjunction with free radical initiators. This branching capability directly influences crystal nucleation and growth dynamics by altering the molecular architecture of the polymer system. The compound's significance in industrial applications lies in its capacity to enhance thermal properties and crystallization rates of various polymer systems, making it particularly valuable for developing advanced composite materials with tailored performance characteristics [1] [2].
The most direct evidence of this compound's effectiveness in improving crystallization kinetics comes from studies involving medium-chain-length polyhydroxyalkanoates (MCL-PHAs). In these systems, researchers implemented a chemical modification strategy employing dicumyl peroxide as a free radical initiator alongside This compound as a coagent to introduce controlled branching into the polymer architecture. This approach resulted in significant enhancements to the crystallization behavior of the polymer system [2].
The modified P(3HD)-98 material exhibited an 8°C increase in exothermic crystallization temperature (T꜀) upon cooling, indicating more favorable crystallization kinetics. Additionally, researchers observed an increase in the overall crystallinity of the modified polymer compared to its unmodified counterpart. Analysis of isothermal crystallization data using the Avrami model confirmed a substantial increase in the crystallization rate constant following chemical modification with this compound. This acceleration in crystallization kinetics is attributed to the branching structure created by the this compound, which provides additional nucleation sites while maintaining sufficient chain mobility for crystal growth [2].
Table 1: Experimental Results of Crystallization Enhancement Using this compound in MCL-PHA Systems
| Parameter | Unmodified P(3HD)-98 | Modified P(3HD)-98 | Change |
|---|---|---|---|
| Crystallization Temperature (T꜀) | Baseline | Baseline + 8°C | +8°C increase |
| Overall Crystallinity | Baseline | Increased | Significant improvement |
| Crystallization Rate Constant (k) | Baseline | Significantly higher | Substantial increase |
| Nucleation Density | Baseline | Higher | Increased nucleation sites |
Recent advances in crystallization kinetics analysis provide important methodological context for evaluating this compound's effects. Studies on all-polymer solar cells have demonstrated that precise regulation of crystallization kinetics during solution drying significantly impacts final material morphology and properties. Using in situ characterization techniques including GIWAXS and GISAXS, researchers determined that additives with high boiling points and controlled polymer solubility (such as DIO) can slow polymer crystallization, enhance local ordering, and constrain large-scale chain diffusion. This controlled process favors the growth of high-quality crystallites within uniform fibrillar networks, contrasting with the coarse, fragmented aggregates formed in unoptimized systems [3].
Similarly, research on poly(ethylene terephthalate) (PET) systems has established structure-property relationships between chain-extended architectures and crystallization characteristics. Through comprehensive thermal analysis using DSC techniques, investigators found that the Mo method provides the most effective framework for describing non-isothermal crystallization kinetics in modified polymer systems. These studies revealed that modified polymers with reduced chain mobility may exhibit slower crystallization rates initially but can achieve enhanced ultimate crystallinity through proper processing control—a finding relevant to understanding this compound's mechanism of action [4].
Table 2: Crystallization Kinetics Analysis Methods Relevant to this compound Applications
| Analysis Method | Application Scope | Key Parameters | Relevance to this compound |
|---|---|---|---|
| Avrami Analysis | Isothermal crystallization | Rate constant (k), Avrami exponent (n) | Quantifies crystallization rate enhancement |
| Mo Method | Non-isothermal crystallization | Kinetic parameter F(T) | Describes behavior under processing conditions |
| DSC Analysis | Thermal properties | T꜀, ΔH꜀, Tm | Measures crystallization temperature and enthalpy changes |
| GIWAXS/GISAXS | Morphological evolution | Crystallite quality, orientation | Characterizes structural improvements |
Objective: This protocol describes the procedure for modifying medium-chain-length polyhydroxyalkanoates (MCL-PHAs) with this compound to enhance crystallization kinetics, based on established literature methods with modifications for reproducibility [2].
Materials and Equipment:
Procedure:
Material Preparation:
Mixing and Reaction:
Post-Processing:
Safety Considerations:
Objective: To quantitatively evaluate the effects of this compound modification on polymer crystallization kinetics using differential scanning calorimetry (DSC).
Materials and Equipment:
Non-Isothermal Crystallization Procedure:
Sample Preparation:
DSC Analysis:
Data Analysis:
Isothermal Crystallization Procedure:
Thermal Programming:
Kinetic Modeling:
The following diagram illustrates the proposed mechanism by which this compound introduces branching and enhances crystallization kinetics in polymer systems:
Diagram 1: Mechanism of this compound in enhancing polymer crystallization kinetics through branching formation
The following workflow diagrams the complete experimental procedure for modifying polymers with this compound and characterizing the resulting crystallization kinetics:
Diagram 2: Experimental workflow for polymer modification with this compound and crystallization kinetics characterization
The enhancement of crystallization kinetics through this compound modification manifests in several key parameters derived from thermal analysis. The 8°C increase in crystallization temperature observed in modified P(3HD)-98 indicates that the polymer can crystallize at higher temperatures where molecular mobility is greater, leading to more perfect crystals. This improvement correlates with the general relationship between activation energy and temperature observed in thermal analysis kinetics, where higher crystallization temperatures typically associate with more favorable activation energies for crystal nucleation and growth [5].
The Avrami exponent (n) provides insight into the crystallization mechanism and dimensionality of crystal growth. For this compound-modified systems, changes in the Avrami exponent suggest alterations in the nucleation mechanism and crystal growth geometry. The crystallization rate constant (k) typically shows a significant increase in modified systems, reflecting faster overall crystallization kinetics. These parameters should be interpreted in conjunction with data from non-isothermal analyses using the Mo method, which provides the kinetic parameter F(T) representing the cooling rate needed to achieve a defined degree of crystallinity at unit crystallization time [4].
Optimal Formulation Parameters:
Common Issues and Solutions:
This compound represents an effective chemical modifier for enhancing crystallization kinetics in polymer systems, particularly medium-chain-length polyhydroxyalkanoates. Through controlled radical-mediated reactions with polymer chains, this compound introduces branching points that serve as additional nucleation sites while maintaining sufficient chain mobility for crystal growth. The experimental protocols outlined in this document provide researchers with standardized methods for modifying polymers with this compound and quantitatively characterizing the resulting improvements in crystallization behavior.
The enhancement of crystallization kinetics through this compound modification offers significant potential for improving processing efficiency and final material properties across various applications. Future research directions should explore its effects in other polymer systems, optimize modification parameters for specific applications, and investigate synergistic combinations with nucleating agents or other crystallization modifiers.
Triallyl trimesate (TAM) is a trifunctional monomer that can form crosslinked polymers. In precipitation polymerization, parameters that influence the reaction kinetics and the mobility of the polymer chains directly determine the gel content and properties of the final product [1].
The table below summarizes key parameters and their typical effects based on a study where TAM was polymerized in tetradecane [1]:
| Parameter | Typical Effect on Gel Content/Product | Specific Example from Literature |
|---|---|---|
| Monomer Concentration | Higher concentration can increase crosslinking density and incorporation of monomer into the polymer. | TAM-g-tetradecane powders contained 83-88 wt% unreacted or oligomerized TAM monomer [1]. |
| Reaction Solvent | The solvent choice influences the polymerization mechanism (e.g., hydrocarbon addition) and particle size. | Using tetradecane as solvent led to primary particles of about 500 nm in diameter [1]. |
| Initiation Method | Radical initiation is required to activate the allyl groups for crosslinking and oligomerization. | Polymerization was radical-initiated [1]. |
This methodology is adapted from the research which produced organic powders from TAM and tetradecane [1].
The following diagram illustrates the general experimental workflow and the key factors that influence the final product's properties.
Q1: Why is my gel content too low, resulting in a weak or powdery material?
Q2: How can I control the thermal stability of the final TAM polymer?
Q3: My reaction is forming a solid mass instead of a powder. What went wrong?
| Observed Problem | Potential Causes | Recommended Actions |
|---|---|---|
| Low Gel Content / Powdery Product | Inadequate radical initiation; Monomer concentration too low [1]. | Check initiator half-life and activity; Increase TAM concentration. |
| Excessive Gelation / Solid Mass | Solvent is not a strong enough non-solvent; Localized overheating [1]. | Verify solvent quality and purity; Ensure efficient stirring and temperature control. |
| Inconsistent Particle Size | Uncontrolled precipitation; Aggregation of primary particles [1]. | Standardize stirring rate and initiation speed; Optimize reaction concentration and time. |
The table below summarizes key findings from a study on TAM/DCP reactive extrusion, which can form the basis for your FAQs and troubleshooting guides [1].
| Parameter | Finding in TAM-Modified PP (vs. DCP-only PP) | Potential Cause/Interpretation |
|---|---|---|
| Melt Viscosity & Elasticity | Higher | Formation of a long-chain branched (LCB) structure, leading to non-terminal flow and strain hardening [1]. |
| Crystallization Temperature | Increased | Finer spherulitic structure induced by the modified polymer architecture [1]. |
| Tensile Modulus & Strength | Retained | Balanced effects of molar mass reduction and branching, preserving structural integrity [1]. |
| Elongation at Break & Impact Strength | Better | Finer spherulitic structure and the disappearance of the skin-core layer in injection-molded parts [1]. |
Here is a detailed methodology you can adapt for standard operating procedures [1]:
The following diagram illustrates the logical workflow for the experimental and optimization process described above.
Based on the search results and common challenges in reactive extrusion, here are potential FAQs. You can expand these with more detailed solutions from your own expertise.
FAQ: Why is the DCP to TAM ratio so critical?
FAQ: We are not observing the expected strain hardening in our CM-PP. What could be wrong?
FAQ: Our modified polymer has improved toughness but a significant drop in modulus. What might be the cause?
The experimental workflow was created using the DOT language. For your signaling pathways or other complex diagrams, you can apply a similar methodology as the ggpathway R package, which uses edge tables and node tables to define relationships and layouts before generating the graph [2]. This data-first approach is excellent for reproducible technical diagrams.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|---|---|
| Gel Formation instead of Powder: A crosslinked network forms. | Free-radical polymerization in a good solvent, leading to extensive cross-linking. | Switch to precipitation polymerization in a non-solvent like tetradecane [1]. |
| Low Product Yield | Monomer concentration is too low or initiation is inefficient. | Optimize monomer-to-solvent ratio; ensure complete radical initiation [1]. |
| Large/Uncontrolled Particle Size (e.g., >500 nm) | Reaction conditions (temperature, stirring rate) are not optimized. | Fine-tune reaction temperature and agitation; consider a two-stage polymerization process [1]. |
Q1: What is the basic principle behind using precipitation polymerization to prevent gelation with TAM?
Q2: My TAM powder shows exothermic activity around 230°C. Is this expected?
Q3: What is the typical particle size I can expect from TAM precipitation polymerization?
This methodology is adapted from the cited research to produce a powder and prevent gel formation [1].
Materials:
Procedure:
The diagram below outlines the experimental workflow for TAM precipitation polymerization and the logical path for troubleshooting common issues.
Q1: Why does the viscosity of my triallyl trimesate polymer melt increase unexpectedly during processing?
Unexpected viscosity increases are often related to the crosslinking activity of this compound. This monomer is designed with three allyl groups that readily participate in free radical polymerization, leading to the formation of a highly crosslinked network [1] [2]. If this process initiates prematurely due to residual initiators or excessive heat, it will cause a rapid and often undesirable rise in viscosity.
Q2: How can I measure the true viscosity-enhancing property of my polymer?
The most relevant parameter for characterizing a polymer's inherent contribution to viscosity, independent of concentration, is its Intrinsic Viscosity ([η]) [3]. It is defined as the limit of the specific viscosity of a polymer solution as the concentration of the polymer approaches zero.
Experimental Protocol: Dilute Solution Viscometry
This method involves measuring the flow times of a pure solvent and several dilute polymer solutions at different concentrations [3].
η_rel), specific viscosity (η_sp), reduced viscosity (η_sp/c), and inherent viscosity (ln(η_rel)/c) for each concentration.[η] [3].The diagram below illustrates this workflow.
Q3: How is Intrinsic Viscosity used to determine the molar mass of a polymer?
Intrinsic Viscosity is empirically correlated with a polymer's molar mass (M) through the Mark-Houwink equation [3]:
[η] = K * M^a
[η] is the intrinsic viscosity.M is the molar mass (typically the viscosity-average molar mass).K and a are constants for a given polymer-solvent pair at a specific temperature.The constant a provides insight into the polymer's conformation in solution. The table below shows examples of Mark-Houwink parameters for various polymers [3].
| Polymer | Solvent | Temperature (°C) | K (dL/g) | a |
|---|---|---|---|---|
| Polypropylene | Cyclohexane | 25 | 3.97 x 10⁻⁵ | 0.820 |
| Polystyrene | Toluene | 20 | 11.2 x 10⁻⁵ | 0.722 |
| Cellulose Acetate | Water | 25 | 20.9 x 10⁻⁵ | 0.600 |
| Hyaluronic Acid | 0.2 M NaCl | 25 | 22.8 x 10⁻⁵ | 0.816 |
Note: The parameters for this compound in common solvents were not available in the searched literature and must be determined experimentally for your system.
For a broader understanding, here are foundational concepts relevant to managing viscosity in polymer systems.
Here are answers to common technical questions based on current research:
Q1: What is Triallyl trimesate (TAM) and what is its primary function in polymer blends? TAM is an organic crosslinking agent, specifically the triallyl ester of trimesic acid (1,3,5-Benzenetricarboxylic acid) [1]. Its primary function is to act as a crosslinking co-reactant in fluorocarbon polymers and other systems. When subjected to high-energy irradiation, it facilitates the formation of a crosslinked polymer network, which enhances the material's mechanical properties, deformation resistance at high temperatures, and flame resistance [2].
Q2: What are the typical loading amounts for TAM in a formulation? The effective loading amount for TAM can vary based on the polymer and desired properties. Research indicates that a range of 1-10% by weight is common, with a preferred range of 3-6% by weight to achieve effective crosslinking without compromising other material properties [2].
Q3: What is a standard method to crosslink TAM in a polymer blend? A standard method involves using high-energy irradiation. A composition containing the polymer and TAM is processed (e.g., extruded or molded) and then subjected to a moderate dose of 3-15 megarads of electron beam radiation. A dose of 5-10 megarads is often sufficient to achieve the desired crosslinking density without causing significant degradation [2].
Q4: My polymer blend shows poor dispersion. How can I improve it? Poor dispersion often occurs in immiscible polymer blends. Advanced processing techniques can achieve nano-scale dispersion. High-shear processing is one such method, which uses a high-shear flow field without additives to disperse one polymer phase within another at a domain size of ten to several tens of nanometers [3]. This requires specialized equipment like a high-shear extruder capable of shear rates over 1000 sec⁻¹ [3].
The table below summarizes specific problems, their potential causes, and evidence-based solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Insufficient Crosslinking | Irradiation dose too low | Increase radiation dose within 3-15 megarad range [2] |
| Poor Dispersion & Large Domain Sizes | Conventional blending; immiscible polymers | Implement high-shear processing (e.g., specialized extruder); use compatibilizers [3] [4] |
| Polymer Degradation | Excessive irradiation dose | Optimize radiation dose; TAM's stability reduces degradation at 5-10 megarads [2] |
| Low High-Temperature Performance | Inadequate crosslink density | Confirm TAM concentration (3-6 wt%); ensure uniform dispersion before irradiation [2] |
This protocol outlines the method for creating crosslinked polymer blends using TAM and irradiation, adapted from patent literature [2].
The following diagram illustrates this experimental workflow:
This protocol describes a technique to achieve nano-scale dispersion in immiscible polymer blends, which can be adapted for systems containing TAM [3].
The logical decision process for solving dispersion issues is summarized below:
The core challenge in working with TAM and polymer blends lies in optimizing two aspects: crosslinking efficiency and phase dispersion.
For experimental protocols, it is essential to first confirm the identity and properties of the coagent.
| Property | Description |
|---|---|
| Chemical Name | This compound; Triallyl 1,3,5-benzenetricarboxylate [1] |
| CAS Number | 17832-16-5 [1] |
| Molecular Formula | C₁₈H₁₈O₆ [1] |
| Molecular Weight | 330.33 - 330.34 g/mol [1] |
| Typical Purity | Available at >98.0%(T), 98%, and 95.0% [1] |
| Physical Form | Colorless to light yellow liquid or powder [1] |
The following workflow and details are adapted from a study on coagent-modified polypropylene (CM-PP), which provides a validated methodology [2].
1. Materials Preparation
2. Reactive Extrusion Process
3. Specimen Preparation & Characterization
The table below summarizes the key effects of TAM modification compared to polypropylene degraded only with peroxide.
| Property | Effect of TAM Coagent (vs. DCP-PP) | Technical Explanation |
|---|---|---|
| Melt Strength | Increases [2] | Formation of a long-chain branched (LCB) architecture [2]. |
| Crystallization Temperature (T꜀) | Increases [2] | Cross-linked TAM/PP nanoparticles and branched structures act as nucleating sites, leading to a finer spherulitic morphology [2] [3]. |
| Tensile Modulus & Strength | Retained [2] | The enhanced nucleation and finer crystalline structure compensate for the reduction in average molar mass caused by peroxide-induced degradation [2]. |
| Elongation at Break & Impact Strength | Improved [2] | The modified microstructure, including the disappearance of the skin-core layer in injection-molded parts, contributes to better toughness [2]. |
What is the primary function of this compound in polypropylene modification?
TAM primarily functions as a coagent to counteract the detrimental chain scission (degradation) that occurs during peroxide-initiated processing of PP. It introduces long-chain branches (LCB) and can form cross-linked nano-particles, which increase melt strength and improve mechanical properties [2] [3].
How does TAM compare to other coagents like TMPTMA?
According to comparative studies, both TAM and trimethylolpropane trimethacrylate (TMPTMA) can increase the viscosity and elasticity of PP. However, deviations from terminal flow and strain hardening were specifically observed in PP modified with TAM, signifying a more pronounced formation of long-chain branches [2].
The search results do not specify the exact peroxide or TAM concentration. How can I determine this?
This compound (TAM) is a cross-linking monomer known for its three reactive allyl groups. The table below summarizes its key identifiers and physical properties, which are fundamental for troubleshooting any experimental process [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 17832-16-5 [1] |
| Molecular Formula | C18H18O6 [1] |
| Molecular Weight | 330.33 g/mol [1] |
| Physical Form | Liquid or low melting solid; can appear as a light yellow solid or a white/colorless to light yellow powder/lump [1] [2]. |
| Melting Point | 31-34 °C (lit.) [1] |
| Boiling Point | 175-190 °C at 0.1 mm Hg (lit.) [1] |
| Density | 1.16 g/cm³ [1] |
| Primary Use | Used in polymer chemistry for cross-linking to form durable, heat-resistant materials and organic powders [2] [3]. |
Melt strength is critical for processing polymers. While specific data is unavailable, inconsistencies often stem from monomer purity, polymerization conditions, and the presence of additives or plasticizers.
The following diagram outlines a systematic approach to diagnose melt strength issues. You can use this workflow to identify the most likely root cause in your process.
Q1: What is the typical purity of commercially available this compound, and why does it matter? Purity typically ranges from 95.0% to over 98.0% [2]. Higher purity is crucial for consistent performance, as impurities can interfere with the cross-linking reaction, leading to unpredictable melt strength and final polymer properties.
Q2: My polymerized TAM material is soft and lacks strength. What could be the reason? This is a common symptom of insufficient cross-linking. Your product may be rich in unreacted TAM monomer, which acts as a plasticizer [3]. To resolve this, revisit your polymerization conditions: ensure you are using a sufficient amount of a suitable radical initiator and that the reaction time and temperature are optimized for complete conversion.
Q3: Are there any special handling or storage requirements for this compound? It is recommended to store the chemical at 2-8°C [1]. As a reactive monomer, it should be protected from prolonged exposure to heat and light, which could lead to premature polymerization or degradation. Always use personal protective equipment as it may cause skin and eye irritation [2].
The information gap you've encountered is common for specialized industrial processes. To find more targeted solutions:
The table below summarizes standard and research methods for determining crosslinking density, which are applicable to systems like triallyl trimesate.
| Method | Measured Parameter | Underlying Principle | Application Example from Search |
|---|---|---|---|
| Sol-Gel Analysis [1] | Gel Content (insoluble fraction) | The crosslinked polymer network is insoluble. The sample is weighed, exposed to a solvent (e.g., boiling xylene) to extract soluble parts, and re-weighed after drying [2]. | Standard method to confirm crosslinking has occurred [2]. |
| Rheological Analysis [1] | Complex Viscosity (η*) / Elastic Modulus | Measures the material's flow and deformation properties. A crosslinked network shows a sharp increase in complex viscosity during curing [2]. | Found to be more precise than sol-gel and mechanical analysis for network parameters in a comparative study [1]. |
| Mechanical Analysis [1] | Relaxation Elastic Modulus (Gc) | A stress-relaxation test measures the decay of force under constant strain. The equilibrium stress is used to calculate crosslinking density (n) using the formula: n = Gc / (φRT), where R is the gas constant and T is temperature [3]. | Used to measure the crosslinking density of ethylene-based polymer foams [3]. |
| FTIR Spectroscopy [4] | Chemical Bond Formation/Loss | Identifies the formation or disappearance of specific chemical bonds (e.g., loss of C=O from peroxide, formation of new C-C bonds) to infer the reaction mechanism and crosslinking efficiency [4]. | Successfully used to monitor crosslinking reactions involving this compound (TAC) and peroxide in LDPE [4]. |
One study specifically investigated this compound (TAC) as a co-agent in peroxide crosslinking of Low-Density Polyethylene (LDPE). The experimental data and protocols are summarized below [4].
The diagram below outlines a general experimental workflow for characterizing a crosslinked polymer, integrating the methods discussed.
The table below summarizes the key findings from a study on organic powders made from the precipitation polymerization of triallyl monomers. The data for Triallyl Trimesate (TAM) and Triallyl Phosphate (TAP) are from this single source [1]. For context, the properties of a common industrial cross-linker, Triallyl Cyanurate (TAC), are also included from a supplier's specification sheet [2]. Please note that the data for TAC and TAM/TAP are from different sources and were obtained under different conditions, so a direct numerical comparison should be made with caution.
| Modifier | Chemical Formula | Key Thermal Property | Experimental Context |
|---|---|---|---|
| This compound (TAM) | Information missing | Exothermic activity around 230°C (attributed to thermal decomposition) [1] | TAM-grafted-tetradecane powder, analyzed via Pyrolysis Combustion Flow Calorimetry [1]. |
| Triallyl Phosphate (TAP) | Information missing | Exothermic activity around 230°C (attributed to thermal decomposition of the trialkyl phosphate moiety) [1] | TAP-grafted-tetradecane powder, analyzed via Pyrolysis Combustion Flow Calorimetry [1]. |
| Triallyl Cyanurate (TAC) | C12H15N3O3 [2] | High thermal stability (listed as a typical property) [2]. Melting point: 26-28°C [2]. | Commercial cross-linking agent; data from product specification sheet [2]. |
The thermal data for TAM and TAP was derived using the following methodological workflow as described in the research article:
The table below summarizes the core experimental findings for PLA modification using a system involving triallyl trimesate (TAM) and dicumyl peroxide (DCP).
| Performance Metric | Unmodified PLA/PHO Blend | PLA/PHO Blend with DCP & TAM | Measurement Method | Experimental Context |
|---|---|---|---|---|
| Crystallization Temperature | ~95°C | Shifted to ~123.5°C | Differential Scanning Calorimetry (DSC) | Non-isothermal crystallization; Peroxide-initiated reactive modification [1] |
| Crystallization Half-time ($t_{0.5}$) | Higher | Decreased | Isothermal Crystallization Kinetics | Isothermal crystallization; Indicates faster crystallization rate [1] |
| Melt Strength / Strain Hardening | Absent or low | Enhanced | Rheological Measurements | Reactive modification in melt state [1] |
| Tensile Strength | 21.1 MPa | 85.8 MPa | Mechanical Testing | PTLG/Sc-PLA blend; TAM used in a different but related polymer system [2] |
| Impact Properties & Elongation at Break | Lower | Improved | Mechanical Testing | --- |
To verify the crystallization enhancement, the following experimental methodologies were employed in the studies:
Reactive Modification Procedure [1]:
Characterization Techniques:
The following diagram illustrates the proposed mechanism and experimental workflow for how this compound enhances PLA properties, based on the gathered research.
The experimental data confirms that the reactive modification of PLA using a system of dicumyl peroxide (DCP) and this compound (TAM) is an effective strategy for enhancing its crystallization rate and overall performance [1]. The key improvements include a significant increase in crystallization temperature, a reduction in crystallization half-time, and a substantial boost in mechanical strength.
Primary Role of TAM: this compound acts as a coagent in a peroxide-initiated reaction. Its trifunctional structure (three allyl groups) allows it to form branches and partial cross-links between PLA polymer chains. This modified chain architecture is responsible for the observed enhancements in melt strength and, crucially, provides more nucleation sites for crystal growth, thereby accelerating the overall crystallization process [1].
Key Limitation of Available Data: The search results, while containing valuable quantitative data, do not provide a direct, side-by-side comparison of this compound against a wide range of other commercial nucleating agents or coagents. The positive data is primarily presented for the DCP/TAM system itself. For a comprehensive comparative guide, it would be necessary to consult specialized polymer science databases or head-to-head studies that include other specific alternatives.
For a biomaterial to be deemed biocompatible, it must perform its function without eliciting undesirable local or systemic effects in the patient [1]. The evaluation is a complex process guided by international standards (like ISO 10993) and involves a series of specific tests [1].
The table below summarizes the main categories of these tests.
| Test Category | Description | Examples of Assays/Criteria |
|---|---|---|
| Cytocompatibility | Assesses material's effect on cell viability and growth [1]. | Direct contact, extract dilution, MTT assay [1]. |
| Sensitization | Determines potential for causing allergic skin reactions [1]. | Guinea Pig Maximization Test, Local Lymph Node Assay [1]. |
| Irritation | Evaluates localized inflammatory response [1]. | Intracutaneous injection, skin patch tests [1]. |
| Systemic Toxicity | Examines for adverse effects in distant organs [1]. | Acute and chronic toxicity tests [1]. |
| Genotoxicity | Identifies damage to genetic material [1]. | Ames test, chromosomal aberration test [1]. |
| Hemocompatibility | Evaluates interaction with blood components [1]. | Tests for hemolysis, thrombosis, coagulation [1]. |
| Implantation | Studies local effects in the target tissue over time [1]. | Histological analysis of implant site [1]. |
This testing workflow can be visualized as a two-phase process, moving from initial laboratory screening to more comprehensive in-vivo studies.
Diagram Title: Biocompatibility Assessment Workflow
While data on TAM is missing, research focuses on several other natural and synthetic biodegradable polymers. Their degradation is crucial as it must match the required healing time, and the breakdown products must be non-toxic [2] [3].
The table below lists some of the most common polymers and their key characteristics.
| Polymer | Origin | Key Characteristics & Applications |
|---|---|---|
| Polylactide (PLA) | Synthetic [1] [4] | Good mechanical strength; used in bone fixation, drug delivery [1] [4]. |
| Polycaprolactone (PCL) | Synthetic [1] | Slow degradation; used in long-term implants & drug delivery [1]. |
| Chitosan | Natural [2] | Biocompatible, derived from crustacean shells; used in wound healing & drug delivery [2]. |
| Hyaluronic Acid (HA) | Natural [2] | Found in human connective tissues; used in viscosupplementation & scaffolds [2]. |
| Polyhydroxyalkanoates (PHA) | Natural (from bacteria) | Biocompatible, thermoplastic; used in tissue engineering [5]. |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution [1] [2]. For a cross-linking monomer like this compound, GPC is typically used to analyze its purity, the presence of oligomers, or the molecular weight of its soluble polymers before extensive cross-linking occurs.
The table below outlines the core components and methodological choices for GPC analysis, which would form the basis of any experimental comparison.
| Aspect | Considerations for Method Development | Common Options / Examples |
|---|---|---|
| Stationary Phase (Gel) | Pore size of gel determines separation range [1]. | Cross-linked polystyrene-divinylbenzene (e.g., PLgel, Styragel) [1]. |
| Mobile Phase (Eluent) | Must dissolve analyte, be compatible with column & detector [1]. | Tetrahydrofuran (THF), DMF, chloroform, high-temperature solvents for crystalline polymers [1] [2]. |
| Detectors | Concentration Detectors: Refractive Index (RI), UV [1]. Molecular Weight Detectors: Light Scattering (MALS), Viscometer [1] [3]. | RI (most common), UV, MALS (absolute MW), IR (for chemical composition) [1] [2] [3]. | | Calibration | Required for relative molecular weight calculations [1] [2]. | Narrow dispersity polystyrene (PS) standards; universal calibration for other polymers [1]. |
Developing a robust GPC method involves a systematic workflow to address challenges like solubility and detector selection, particularly for complex or new polymers [4]. The diagram below outlines this process.